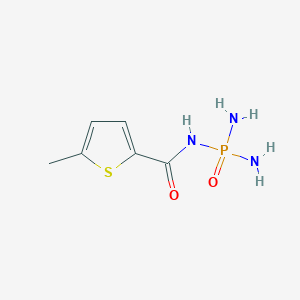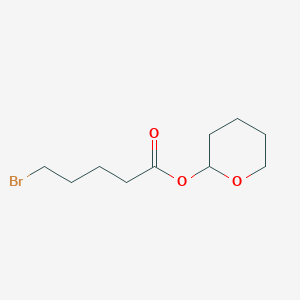
oxan-2-yl 5-bromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-yl 5-bromopentanoate is a chemical compound that belongs to the class of organic esters. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and a bromopentanoate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-2-yl 5-bromopentanoate typically involves the esterification of oxan-2-ol with 5-bromopentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl 5-bromopentanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentanoate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The oxane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of hydroxypentanoate or aminopentanoate derivatives.
Reduction: Formation of oxan-2-yl pentanol.
Oxidation: Formation of oxan-2-yl lactone.
Scientific Research Applications
Oxan-2-yl 5-bromopentanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of oxan-2-yl 5-bromopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopentanoate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Oxan-2-yl acetate: Similar structure but with an acetate group instead of a bromopentanoate group.
Oxan-2-yl butanoate: Similar structure but with a butanoate group instead of a bromopentanoate group.
Oxan-2-yl hexanoate: Similar structure but with a hexanoate group instead of a bromopentanoate group.
Uniqueness
Oxan-2-yl 5-bromopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
206538-22-9 |
|---|---|
Molecular Formula |
C10H17BrO3 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
oxan-2-yl 5-bromopentanoate |
InChI |
InChI=1S/C10H17BrO3/c11-7-3-1-5-9(12)14-10-6-2-4-8-13-10/h10H,1-8H2 |
InChI Key |
BOIILUIHKZAACW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



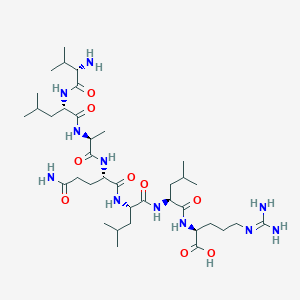

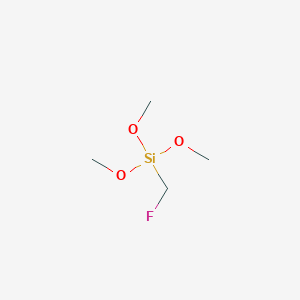
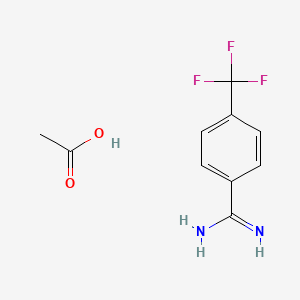

![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
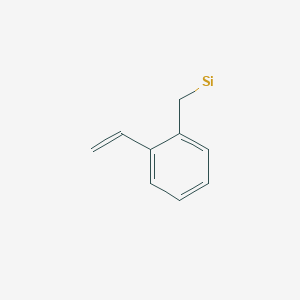
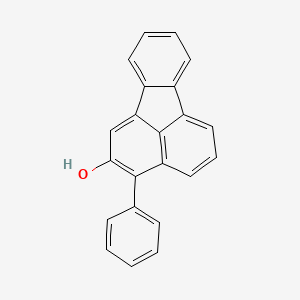
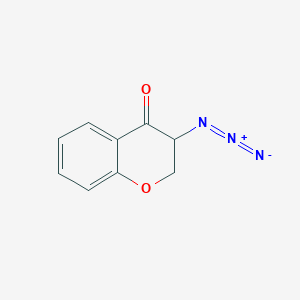
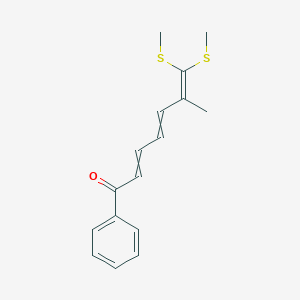
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

